molecular formula C18H19N3OS B14497913 2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one CAS No. 64180-20-7

2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one

Cat. No.: B14497913
CAS No.: 64180-20-7
M. Wt: 325.4 g/mol
InChI Key: LQZWPZRNVSSSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one is a synthetic organic compound known for its vibrant color and potential applications in various fields. This compound belongs to the class of azo dyes, which are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound’s structure includes a benzothiophene moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1-benzothiophen-3(2H)-one under basic conditions to yield the desired azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pH, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of colored materials, such as textiles and plastics.

Mechanism of Action

The mechanism of action of 2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo photochemical reactions, generating reactive oxygen species that can damage cellular components. This property is particularly useful in photodynamic therapy, where the compound is activated by light to exert its effects on target cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one
  • 2-{(E)-[4-(Methoxyphenyl)diazenyl}-1-benzothiophen-3(2H)-one
  • 2-{(E)-[4-(Ethoxyphenyl)diazenyl}-1-benzothiophen-3(2H)-one

Uniqueness

2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one is unique due to its diethylamino group, which enhances its solubility and stability compared to similar compounds. This structural feature also influences its photochemical properties, making it more effective in applications such as photodynamic therapy.

Properties

CAS No.

64180-20-7

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-[[4-(diethylamino)phenyl]diazenyl]-1-benzothiophen-3-one

InChI

InChI=1S/C18H19N3OS/c1-3-21(4-2)14-11-9-13(10-12-14)19-20-18-17(22)15-7-5-6-8-16(15)23-18/h5-12,18H,3-4H2,1-2H3

InChI Key

LQZWPZRNVSSSSR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.